molecular formula C15H21NO4 B1457323 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 1311255-15-8

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B1457323
CAS No.: 1311255-15-8
M. Wt: 279.33 g/mol
InChI Key: VFXHQDBNJXKWKM-ZDUSSCGKSA-N
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Description

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a chiral ester derivative of amino acids. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Chiral resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Hydrolysis: (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

    Reduction: (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanol.

    Substitution: (S)-Methyl 3-amino-4-methylpentanoate.

Scientific Research Applications

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then participate in various biochemical pathways. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which may have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.

    (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

IUPAC Name

methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXHQDBNJXKWKM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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